2-fluoro-4-iodo-N-methylaniline
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Overview
Description
2-Fluoro-4-iodo-N-methylaniline is an organic compound with the molecular formula C7H7FIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and iodine atoms, and the amino group is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-iodo-N-methylaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of fluorine and iodine atoms to the benzene ring.
Methylation: Methylation of the amino group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodo-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydroxylamine derivatives.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine or hydroxylamine derivatives.
Scientific Research Applications
2-Fluoro-4-iodo-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-4-iodo-N-methylaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-iodoaniline: Similar structure but without the methyl group on the amino group.
2-Iodoaniline: Lacks the fluorine atom.
2-Fluoro-4-methylaniline: Lacks the iodine atom.
Uniqueness
2-Fluoro-4-iodo-N-methylaniline is unique due to the presence of both fluorine and iodine atoms, as well as the methylated amino group. This combination of substituents can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1260827-01-7 |
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Molecular Formula |
C7H7FIN |
Molecular Weight |
251.04 g/mol |
IUPAC Name |
2-fluoro-4-iodo-N-methylaniline |
InChI |
InChI=1S/C7H7FIN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |
InChI Key |
XAXVOXWTZJYYCD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)I)F |
Origin of Product |
United States |
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